- Tetraarylphosphonium salts: synthesis and application to the synthesis of (-)-coniine; trans-director capacity of the amide group in olefin cyclopropanation, 2009, , 71(4),
Cas no 89976-43-2 (4-Iodo-N-methylbenzamide)
4-Iodo-N-methylbenzamide structure
Product Name:4-Iodo-N-methylbenzamide
CAS番号:89976-43-2
MF:C8H8INO
メガワット:261.059694290161
MDL:MFCD02945450
CID:3042446
PubChem ID:875343
Update Time:2025-06-07
4-Iodo-N-methylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-N-methylbenzamide
- 4-Iodo-N-methylbenzamide (ACI)
- Benzamide, p-iodo-N-methyl- (7CI)
- p-Iodo-N-methylbenzamide
- AKOS001282975
- SY350466
- Z30272273
- N-methyl-4-iodobenzoic acid amide
- MFCD02945450
- CS-0102088
- 89976-43-2
- 4-iodo-N-methylbenzenamide
- MCWQNRJDIFEOIK-UHFFFAOYSA-N
- SR-01000229829
- SR-01000229829-1
- D76275
- NCGC00335386-01
- 4-Iodo N-methylbenzamide
- Benzamide, 4-iodo-N-methyl-
- SCHEMBL2144483
- DTXSID301313239
- AB00285917-03
- AG-670/15546222
- CS-16659
-
- MDL: MFCD02945450
- インチ: 1S/C8H8INO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
- InChIKey: MCWQNRJDIFEOIK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(I)=CC=1)NC
計算された属性
- せいみつぶんしりょう: 260.96506g/mol
- どういたいしつりょう: 260.96506g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.1Ų
4-Iodo-N-methylbenzamide 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 100mg |
131CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-5g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 5g |
2415CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 1g |
484.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 250mg |
298CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-200mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 200mg |
157.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YH266-50mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 98% | 50mg |
67.0CNY | 2021-08-04 | |
| TRC | I724563-100mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I724563-250mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I724563-500mg |
4-Iodo-N-methylbenzamide |
89976-43-2 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I724563-1g |
4-Iodo-N-methylbenzamide |
89976-43-2 | 1g |
$98.00 | 2023-05-18 |
4-Iodo-N-methylbenzamide 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Diethyl ether , 1,2-Dichloroethane
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: 1,2-Dichloroethane ; 1 h, rt
1.2 Solvents: Diethyl ether ; overnight, rt
1.2 Solvents: Diethyl ether ; overnight, rt
リファレンス
- Nickel-catalyzed synthesis of phosphonium salts from aryl halides and triphenylphosphine, Advanced Synthesis & Catalysis, 2008, 350(18), 2967-2974
合成方法 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; 1 h, rt
リファレンス
- Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation, Organic Letters, 2019, 21(16), 6259-6263
合成方法 4
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 1 h, reflux
1.2 Solvents: Water ; 2 h, rt
1.2 Solvents: Water ; 2 h, rt
リファレンス
- Synthesis and redistribution reactions of asymmetric σ-arylplatinum(II) complexes containing 4,7-phenanthroline, Journal of Organometallic Chemistry, 2004, 689(7), 1288-1294
合成方法 5
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether ; overnight, rt
リファレンス
- Organocatalyst-assisted Ar-18F bond formation: a universal procedure for direct aromatic radiofluorination, Chemical Communications (Cambridge, 2017, 53(96), 12906-12909
合成方法 6
はんのうじょうけん
1.1 Reagents: Thionyl chloride ; rt → reflux; 2 h, reflux
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
1.2 Solvents: Tetrahydrofuran , Water ; < 5 °C
リファレンス
- The Synthesis and Characterization of Ru2(DMBA-X)4Cl2 with X as Br and I, Journal of Cluster Science, 2008, 19(1), 99-108
合成方法 7
はんのうじょうけん
1.1 Reagents: Diisopropylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide
1.2 Reagents: Acetic anhydride , Pyridine
1.2 Reagents: Acetic anhydride , Pyridine
リファレンス
- Development of new and efficient polymer-supported hypervalent iodine reagents, Tetrahedron, 2001, 57(23), 4863-4866
合成方法 8
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
リファレンス
- Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes, Nature Communications, 2021, 12(1),
合成方法 9
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane , Water ; 0 °C; 1 h, rt
リファレンス
- The Pd-catalyzed synthesis of difluoroethyl and difluorovinyl compounds with a chlorodifluoroethyl iodonium salt (CDFI), Chinese Chemical Letters, 2022, 33(3), 1541-1544
合成方法 10
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Methanol ; 1 h, rt
リファレンス
- Re/Mg Bimetallic Tandem Catalysis for [4+2] Annulation of Benzamides and Alkynes via C-H/N-H Functionalization, Journal of the American Chemical Society, 2013, 135(12), 4628-4631
合成方法 11
はんのうじょうけん
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C → 24 °C; 2 h, 24 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
1.2 Solvents: Water ; 0.5 h, 0 °C
リファレンス
- Photoinduced Cross-Coupling of Aryl Iodides with Alkenes, Organic Letters, 2021, 23(2), 427-432
合成方法 12
はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: rel-(1R,4S,5R)-2-[2,6-Bis(1-methylethyl)phenyl]-1,4,5-trimethyl-2-azabicyclo[2.2… Solvents: 1,4-Dioxane ; 24 h, 1 atm, 120 °C
リファレンス
- Bicyclic (alkyl)(amino)carbene (BICAAC) in a dual role: activation of primary amides and CO2 towards catalytic N-methylation, Chemical Science, 2023, 14(19), 5079-5086
合成方法 13
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Diethyl ether , Ethanol ; 0 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
リファレンス
- Cobalt(III)-Catalyzed Directed C-H Allylation, Organic Letters, 2015, 17(15), 3714-3717
合成方法 14
はんのうじょうけん
1.1 Solvents: Water
リファレンス
- 4-Methyl-5-phenyl triazoles as selective inhibitors of 11β-hydroxysteroid dehydrogenase type I, Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3405-3411
4-Iodo-N-methylbenzamide Raw materials
- Sodium methylaminotrihydroborate
- 4-Iodobenzamide
- Ethyl 4-iodobenzoate
- Methylammonium Chloride
- Methyl 4-iodobenzoate
- 4-Iodobenzoyl chloride
- 4-Iodobenzoic acid
4-Iodo-N-methylbenzamide Preparation Products
4-Iodo-N-methylbenzamide サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
注文番号:A1228923
在庫ステータス:in Stock
はかる:10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 18:42
価格 ($):177
Email:sales@amadischem.com
4-Iodo-N-methylbenzamide 関連文献
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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推奨される供給者
Amadis Chemical Company Limited
(CAS:89976-43-2)4-Iodo-N-methylbenzamide
清らかである:99%
はかる:10g
価格 ($):177